2,2,2-Trifluoroethanol-d3

Organometallic chemistry C–H activation Mechanistic enzymology

2,2,2-Trifluoroethanol-d3 (TFE-d3, CAS 77253-67-9) is a fully deuterated isotopologue of 2,2,2-trifluoroethanol wherein all three exchangeable protons (one hydroxyl and two methylene protons) are substituted with deuterium (CF₃CD₂OD). As a fluorinated alcohol with strong hydrogen-bond donor/acceptor capacity, high polarity, and low nucleophilicity, TFE-d3 serves as a specialized solvent for ¹H NMR and ¹³C NMR spectroscopy, eliminating proton interference from the solvent.

Molecular Formula C2H3F3O
Molecular Weight 103.06 g/mol
CAS No. 77253-67-9
Cat. No. B1586222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethanol-d3
CAS77253-67-9
Molecular FormulaC2H3F3O
Molecular Weight103.06 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)O
InChIInChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D
InChIKeyRHQDFWAXVIIEBN-IDPMSXFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethanol-d3 (CAS 77253-67-9): Procurement-Grade Deuterated NMR Solvent and Mechanistic Probe


2,2,2-Trifluoroethanol-d3 (TFE-d3, CAS 77253-67-9) is a fully deuterated isotopologue of 2,2,2-trifluoroethanol wherein all three exchangeable protons (one hydroxyl and two methylene protons) are substituted with deuterium (CF₃CD₂OD) [1]. As a fluorinated alcohol with strong hydrogen-bond donor/acceptor capacity, high polarity, and low nucleophilicity, TFE-d3 serves as a specialized solvent for ¹H NMR and ¹³C NMR spectroscopy, eliminating proton interference from the solvent [2]. Its isotopic purity is typically specified as ≥99.5 atom % D, with a mass shift of M+3 relative to the unlabeled compound, enabling its dual role as an NMR lock solvent and an isotope-labeled internal standard for quantitative mass spectrometry .

Why Unlabeled 2,2,2-Trifluoroethanol or Alternative Solvents Cannot Substitute for TFE-d3


Direct substitution of 2,2,2-trifluoroethanol-d3 with unlabeled TFE or alternative deuterated solvents introduces quantifiable analytical and mechanistic liabilities. Unlabeled TFE contributes intense proton signals (δ ~3.9 ppm for CH₂, δ ~4–5 ppm for OH) that obscure analyte resonances in ¹H NMR, preventing accurate integration and structural assignment [1]. More critically, the deuterium kinetic isotope effect (KIE) inherent to TFE-d3 alters reaction rates in mechanistically diagnostic ways: in Pt(II)-mediated C–H bond activation, the observed KIE (k_H/k_D = 1.28 ± 0.05) with TFE-d3 as ligand/solvent is essential for establishing the rate-determining alkane coordination step [2]. Non-deuterated TFE cannot provide this mechanistic resolution. Furthermore, alternative deuterated cosolvents (e.g., methanol-d4, DMSO-d6, D₂O) lack the unique hydrogen-bond stabilization capacity of TFE-d3, which quantitatively shifts carbohydrate isomeric equilibria relative to these solvents [3].

Quantitative Evidence for Selecting 2,2,2-Trifluoroethanol-d3 Over Analogs


Deuterium Kinetic Isotope Effect (KIE) in Organometallic C–H Activation

TFE-d3 provides a quantifiable deuterium kinetic isotope effect (KIE) that unlabeled TFE cannot supply, enabling definitive assignment of the rate-determining step in Pt(II)-catalyzed alkane C–H bond activation. When TFE-d3 (CF₃CD₂OD) is employed as the ligand/solvent in the complex [(N-N)Pt(Me)(TFE-d3)]⁺, the measured KIE for cyclohexane activation is k_H/k_D = 1.28 (±0.05) [1].

Organometallic chemistry C–H activation Mechanistic enzymology

¹H NMR Spectral Clarity: Elimination of Solvent Proton Interference

The full deuteration of TFE-d3 (≥99.5 atom % D) eliminates all ¹H NMR signals from the solvent, enabling unambiguous assignment of >90% of proton resonances in peptide fragments dissolved in 30% TFE-d3/70% H₂O. In contrast, unlabeled TFE contributes intense CH₂ and OH signals that would completely obscure the analyte region [1].

NMR spectroscopy Protein structure elucidation Metabolomics

Intramolecular Hydrogen-Bond Stabilization Superiority Over Alternative Deuterated Solvents

TFE-d3 exhibits quantitatively superior ability to stabilize intramolecular hydrogen bonds in carbohydrates compared to other common deuterated NMR solvents (D₂O, DMSO-d6). ¹H NMR analysis of caryophyllose isomeric equilibrium in TFE-d3 reveals a distinct population shift favoring intramolecularly hydrogen-bonded conformers that is not observed in D₂O or DMSO-d6 [1].

Carbohydrate chemistry Conformational analysis NMR solvent selection

Isotopic Purity (≥99.5 atom % D) and Quantitative GC-MS LOQ (5 µg/Media)

Commercially available TFE-d3 is specified with isotopic purity ≥99.5 atom % D and a validated analytical method for its quantification in air samples (headspace GC-MS) achieves a limit of quantification (LOQ) of 5 µg per sampling media [1].

Analytical chemistry Environmental monitoring Method validation

Physical Property Differentiation: Density, Boiling Point, and M+3 Mass Shift

TFE-d3 exhibits a quantifiable mass shift of M+3 (103.06 g/mol) compared to unlabeled TFE (100.04 g/mol), enabling its use as an internal standard in MS. Its density (1.415 g/mL at 25 °C) and boiling point (77–80 °C) are nearly identical to unlabeled TFE, ensuring solvent behavior is preserved while providing isotopic differentiation .

Chemical procurement Solvent selection Isotope labeling

Optimal Research and Industrial Application Scenarios for 2,2,2-Trifluoroethanol-d3


Mechanistic Elucidation of C–H Bond Activation in Organometallic Catalysis

Researchers investigating transition-metal-mediated C–H bond functionalization should procure TFE-d3 to quantify deuterium kinetic isotope effects (KIEs). The observed KIE of 1.28 (±0.05) for cyclohexane activation in [(N-N)Pt(Me)(TFE-d3)]⁺ directly implicates alkane coordination as the rate-determining step [1]. Unlabeled TFE cannot provide this mechanistic resolution.

High-Resolution ¹H NMR Structure Determination of Peptides and Proteins in TFE Cosolvent Systems

For solution NMR studies of peptides or intrinsically disordered proteins requiring TFE as a secondary-structure-inducing cosolvent, TFE-d3 is essential to eliminate intense solvent proton signals. Using 30% TFE-d3 in H₂O enabled assignment of >90% of proton resonances for a bovine somatotropin fragment—a feat impossible with unlabeled TFE [1].

Conformational Analysis of Carbohydrates via ¹H NMR

Investigators studying carbohydrate isomeric equilibria or intramolecular hydrogen-bonding networks should select TFE-d3 as the NMR solvent of choice. Comparative ¹H NMR studies demonstrate that TFE-d3 uniquely stabilizes intramolecularly hydrogen-bonded conformers of caryophyllose and β-ribopyranose, whereas D₂O and DMSO-d6 fail to induce these conformations [1].

Quantitative GC-MS Analysis of 2,2,2-Trifluoroethanol in Environmental or Workplace Air Samples

Industrial hygienists and environmental analytical laboratories should procure TFE-d3 as an isotopically labeled internal standard or calibration standard for quantifying unlabeled TFE in air samples. A validated HS/GC-MS method achieves an LOQ of 5 µg per charcoal tube sampling media, and the M+3 mass shift provides unambiguous differentiation from the native analyte [1].

Technical Documentation Hub

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